Increased Lipophilicity (XLogP3) Relative to Des-Methyl Analog Enhances Predicted Membrane Permeability
The target compound exhibits a higher computed lipophilicity (XLogP3 = 2.7) compared to its des-methyl analog 3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (XLogP3 = 2.3), reflecting the contribution of the pyrazole 5-methyl substituent [1][2]. This difference of Δ = +0.4 log units is consistent with the expected hydrophobic effect of a methyl group and predicts moderately improved passive membrane permeability for the target compound in cellular assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (CAS 1004643-62-2): XLogP3 = 2.3 |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
The higher lipophilicity may improve cell membrane permeability in phenotypic screening, making the target compound a more suitable choice for cell-based assays where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 19616701, XLogP3 property. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 7017751, XLogP3 property. National Center for Biotechnology Information, 2025. View Source
- [3] Waring, M. J. (2010) Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Reviews the relationship between logP and membrane permeability). View Source
